1-Bromo-8-Chloroisoquinoline

Beschreibung

Significance of Isoquinoline (B145761) Scaffolds in Synthetic Chemistry and Allied Disciplines

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in synthetic and medicinal chemistry. nih.govrsc.org These structures are not merely synthetic curiosities; they are integral components of a vast array of natural products, most notably isoquinoline alkaloids like morphine and codeine. bohrium.comnih.gov Their prevalence in biologically active molecules has designated them as "privileged scaffolds," meaning they are capable of binding to multiple biological targets. nih.govresearchgate.net

In the realm of drug discovery and development, isoquinoline derivatives are investigated for a wide spectrum of therapeutic applications, including potential anticancer, antimalarial, antibacterial, and antifungal agents. rsc.orgresearchgate.net The structural diversity and therapeutic importance of these molecules have spurred intense interest among chemists to develop efficient methods for their synthesis. nih.govrsc.org While traditional methods such as the Pictet–Spengler, Bischler–Napieralski, and Pomeranz–Fritsch reactions have been historically significant, modern research continually seeks novel and more sustainable synthetic strategies. nih.govacs.org The ability to functionalize the isoquinoline core at various positions allows for the fine-tuning of its pharmacological properties, making it a versatile template for creating new bioactive compounds. rsc.org

The Role of Halogenation in Modulating Reactivity and Functional Properties of Azaheterocycles

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy for modulating the chemical and physical properties of azaheterocycles like isoquinoline. mt.comallen.in The introduction of a halogen atom can significantly alter a molecule's electronic distribution, lipophilicity, and metabolic stability, which in turn can influence its biological activity. chemimpex.comthieme-connect.de

From a synthetic standpoint, halogens serve as versatile chemical handles. allen.in They create electrophilic sites on the aromatic ring, making the molecule susceptible to various nucleophilic substitution and, more importantly, transition-metal-catalyzed cross-coupling reactions. rsc.orgvulcanchem.com The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective, stepwise functionalization of polyhalogenated systems. rsc.orgnrochemistry.com For instance, in palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, a C-Br bond will typically react in preference to a C-Cl bond, enabling chemists to introduce different substituents at specific locations in a controlled manner. rsc.orgnih.gov This strategic halogenation is fundamental to building complex molecular diversity from relatively simple heterocyclic cores. google.com

Overview of 1-Bromo-8-Chloroisoquinoline within the Context of Polyhalogenated Isoquinolines

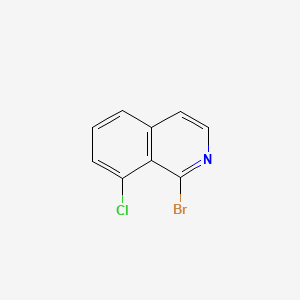

This compound is a polyhalogenated isoquinoline that exemplifies the principles of selective functionalization. echemi.comscbt.com This compound features two different halogen atoms at distinct positions on the isoquinoline framework: a bromine atom at position 1 and a chlorine atom at position 8. The presence of both bromine and chlorine provides two reactive sites with different levels of reactivity, making it a valuable intermediate for the synthesis of intricately substituted isoquinolines.

The strategic placement of the halogens at the C1 and C8 positions creates a unique electronic and steric environment. The C1 position is part of the pyridine ring, while the C8 position is on the benzene ring, adjacent to the ring fusion. This arrangement allows for sequential and site-selective cross-coupling reactions, where one halogen can be replaced while the other remains intact for a subsequent transformation. rsc.org This potential for controlled, stepwise elaboration is what positions this compound and similar polyhalogenated heterocycles as powerful building blocks in the construction of complex molecules for materials science and pharmaceutical research. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1233025-78-9 echemi.com |

| Molecular Formula | C₉H₅BrClN scbt.com |

| Molecular Weight | 242.50 g/mol scbt.com |

| Predicted Density | 1.673 g/cm³ echemi.com |

| Predicted Boiling Point | 349.5 °C echemi.com |

| Predicted XLogP3 | 3.8 echemi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-8-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZAFGYWTPTDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745414 | |

| Record name | 1-Bromo-8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359828-80-0 | |

| Record name | 1-Bromo-8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-8-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 8 Chloroisoquinoline Derivatives

Differential Reactivity of Bromine and Chlorine Substituents on the Isoquinoline (B145761) Nucleus

The inherent differences in the electronic and steric properties of bromine and chlorine, coupled with their positions on the isoquinoline ring, dictate their reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Influence of Halogen Identity and Position on Aromatic Nucleophilic Substitution

The susceptibility of a halogen on the isoquinoline core to nucleophilic attack is significantly influenced by its location. Halogens at the C1 position of isoquinoline are particularly activated towards nucleophilic substitution due to the electronic effect of the adjacent nitrogen atom. iust.ac.ir In the case of 1-bromo-8-chloroisoquinoline, the chlorine atom at the 8-position is situated on the benzenoid ring and is generally less reactive towards nucleophiles compared to a halogen at the C1 position. iust.ac.ir

The nature of the halogen itself is also a key determinant. Generally, the reactivity of halogens in nucleophilic aromatic substitution follows the order F > Cl > Br > I, which is counterintuitive to the trend in electronegativity but is explained by the stability of the Meisenheimer complex intermediate. However, in the context of isoquinolines, the position often plays a more dominant role. For instance, a chlorine atom at the C1 position is more readily displaced by nucleophiles than a bromine atom at a less activated position on the carbocyclic ring.

Halide Reactivity Order in Cross-Coupling Processes (I > Br > Cl > F)

In contrast to nucleophilic substitution, the reactivity of halogens in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond strength. The generally accepted order of reactivity is I > Br > Cl > F, reflecting the decreasing bond dissociation energies down the group. nih.gov This trend allows for selective reactions on polyhalogenated substrates. For this compound, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromine at the C1 position the more reactive site for oxidative addition to a palladium(0) catalyst. This differential reactivity is a cornerstone for the site-selective functionalization of this molecule.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The distinct reactivity of the C-Br and C-Cl bonds in this compound allows for a high degree of control over the reaction outcome.

Suzuki-Miyaura Coupling: Site-Selectivity and Substrate Scope

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a widely used method for creating biaryl structures. nih.govrsc.org In the case of dihalogenated isoquinolines, the site-selectivity of the Suzuki-Miyaura coupling is highly dependent on the relative reactivity of the halogens. For this compound, the reaction is expected to occur preferentially at the more reactive C1-Br bond. nih.gov This allows for the introduction of an aryl or heteroaryl group at this position while leaving the C8-Cl bond intact for subsequent transformations.

For example, the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst would be expected to yield the corresponding 1-aryl-8-chloroisoquinoline. The choice of catalyst and reaction conditions can further fine-tune the selectivity. While standard catalysts like Pd(PPh₃)₄ often favor the more reactive halide, specialized ligand systems can sometimes alter this selectivity. nih.gov

Table 1: Predicted Outcome of Suzuki-Miyaura Coupling with this compound

| Reactant 1 | Reactant 2 | Catalyst | Predicted Major Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄, Base | 1-Aryl-8-chloroisoquinoline |

Heck, Sonogashira, and Stille Coupling Applications

Similar to the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be selectively performed on this compound.

Heck Coupling: This reaction couples the halide with an alkene. Selective reaction at the C1-Br bond would lead to the formation of 1-alkenyl-8-chloroisoquinolines.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the halide. libretexts.orgwikipedia.org The greater reactivity of the C-Br bond allows for the selective synthesis of 1-alkynyl-8-chloroisoquinolines. vulcanchem.com This is a valuable transformation for introducing alkynyl moieties, which can serve as handles for further diversification.

Stille Coupling: This reaction utilizes an organotin reagent. Again, the preferential reaction at the C1 position would yield 1-substituted-8-chloroisoquinolines.

The ability to perform these reactions selectively at the C1 position provides a versatile platform for the synthesis of a wide range of substituted isoquinoline derivatives. nih.gov

Nucleophilic Substitution and Directed Metalation Pathways

Beyond cross-coupling reactions, the reactivity of this compound can be harnessed through nucleophilic substitution and directed metalation.

As previously discussed, the C1 position of isoquinoline is activated towards nucleophilic attack. iust.ac.ir Therefore, under appropriate conditions, the bromine atom at C1 in this compound can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse array of 1-substituted-8-chloroisoquinolines.

Directed metalation is another powerful strategy for the functionalization of aromatic and heteroaromatic compounds. dntb.gov.ua This involves the deprotonation of a specific position on the ring, guided by a directing group, followed by quenching with an electrophile. While the halogens themselves can act as directing groups, their primary role in this compound is as leaving groups in subsequent reactions. However, metal-halogen exchange reactions are a related and important pathway. Treatment of this compound with a strong organolithium reagent at low temperatures could potentially lead to selective lithium-bromine exchange at the C1 position, generating a 1-lithio-8-chloroisoquinoline intermediate. This highly reactive species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C1 position.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic intermediates, which can then be trapped with various electrophiles. In the case of this compound, the significant difference in reactivity between bromine and chlorine allows for selective metalation. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating preferential exchange at the C1 position.

This reaction is typically carried out at very low temperatures (e.g., -78°C to -100°C) using organolithium reagents like n-butyllithium or t-butyllithium. tcnj.edu These conditions are crucial to ensure that the highly basic organolithium reagent chemoselectively performs the halogen exchange rather than engaging in unwanted side reactions with the heterocyclic ring or any sensitive functional groups. tcnj.edu

The resulting 8-chloro-1-isoquinolinyllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups at the C1 position. This two-step sequence provides a reliable pathway to diverse 1-substituted-8-chloroisoquinolines.

| Reagent 1 | Reagent 2 (Electrophile) | Product Structure | Product Name | Ref |

|---|---|---|---|---|

| 1. n-BuLi, THF, -78°C | 2. DMF | 8-Chloro-1-formylisoquinoline | researchgate.net | |

| 1. n-BuLi, THF, -78°C | 2. I₂ | 8-Chloro-1-iodoisoquinoline | researchgate.net | |

| 1. n-BuLi, THF, -78°C | 2. Me₃SiCl | 8-Chloro-1-(trimethylsilyl)isoquinoline | harvard.edu | |

| 1. n-BuLi, THF, -78°C | 2. Ph₂CO | (8-Chloroisoquinolin-1-yl)(diphenyl)methanol | researchgate.net |

This table presents plausible transformations based on established methods for electrophilic trapping of aryllithium species.

Directed Ortho-Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a deprotonation reaction where a functional group on an aromatic ring directs a strong base, typically an organolithium reagent, to remove a proton from an adjacent (ortho) position. wikipedia.org The directing metalation group (DMG) coordinates to the lithium cation, positioning the base for regioselective deprotonation. wikipedia.orgbaranlab.org

In the isoquinoline ring system, the endocyclic nitrogen atom acts as a Lewis basic site and can function as a DMG. wikipedia.org This typically directs metalation to the C1 position. However, in this compound, the C1 position is already substituted. While DoM could theoretically occur at the other ortho position (C8), it is blocked by the chlorine atom. Therefore, DoM is not a viable strategy for the direct functionalization of the parent this compound.

However, for derivatives lacking a C1 substituent, such as 8-chloroisoquinoline (B135129), DoM can be an effective strategy. The metalation of halogenated isoquinolines often requires careful selection of the base and reaction conditions to achieve the desired regioselectivity and avoid competing reactions like halogen-metal exchange or addition to the C=N bond. researchgate.net The use of lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can sometimes favor deprotonation over other pathways. harvard.edunih.gov

Intramolecular Cyclizations and Rearrangements of this compound Derivatives

Derivatives of this compound can be elaborated into substrates for powerful intramolecular cyclization reactions, enabling the construction of complex, fused polycyclic systems.

Ring-Closing Metathesis Reactions

Ring-closing metathesis (RCM) is a widely used transformation that employs transition metal catalysts, most notably ruthenium-based Grubbs catalysts, to form cyclic alkenes from acyclic dienes. thieme-connect.com This reaction has been successfully applied to isoquinoline derivatives to construct novel heterocyclic frameworks. researchgate.netorganic-chemistry.org

The general strategy involves synthesizing an isoquinoline derivative bearing a substituent with two terminal alkene moieties. Upon exposure to a metathesis catalyst, an intramolecular reaction occurs, closing the ring and extruding a small volatile alkene like ethylene. organic-chemistry.org Research has shown that RCM of enamines derived from isoquinolines proceeds in good yields. researchgate.net Similarly, the combined ring-opening metathesis (ROM) and ring-closing metathesis (RCM) of cyclobutene-ynes has been utilized to afford isoquinoline derivatives. organic-chemistry.org

| Substrate Type | Catalyst | Product Type | Yield (%) | Ref |

|---|---|---|---|---|

| Isoquinoline-derived enamine | Grubbs Catalyst | Fused 2-benzazocine | Good | researchgate.net |

| Isoquinoline with enyne system | Not Specified | Dihydropyran-fused isoquinoline | 54 | tubitak.gov.trresearchgate.net |

| Cyclobutenylmethylamine with alkyne tether | Grubbs 2nd Gen. Catalyst | Fused isoquinoline derivative | 76 | acs.org |

| Ene-ynamide | Grubbs 2nd Gen. Catalyst | Quinoline/Isoquinoline with dienamide | Good | thieme-connect.com |

Intramolecular Pauson-Khand Reactions

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone ring. mdpi.com The intramolecular version of this reaction (IPKR) is particularly valuable for constructing fused bicyclic systems. mdpi.com

For isoquinoline derivatives, the strategy involves attaching a tether containing both an alkene and an alkyne (an enyne system). tubitak.gov.tr In the presence of a cobalt-carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈), or other transition metal catalysts, the enyne undergoes cyclization to yield a cyclopentenone fused to the isoquinoline scaffold. tubitak.gov.trresearchgate.netresearchgate.net This reaction has been demonstrated on isoquinoline-substituted homopropargyl alcohol backbones, leading to cyclopentenone-pyran fused systems in high yield. tubitak.gov.trresearchgate.net

| Substrate Type | Catalyst/Reagent | Product Type | Yield (%) | Ref |

|---|---|---|---|---|

| Isoquinoline-derived enyne | Co₂(CO)₈ | Cyclopentenone-fused pyran-isoquinoline | 78 | tubitak.gov.trresearchgate.net |

Computational and Theoretical Investigations of 1 Bromo 8 Chloroisoquinoline

Molecular Modeling and Simulation Studies

Intermolecular Interaction Analysis (e.g., Hirshfeld Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgmdpi.com This technique maps the electron density distribution to define a surface around a molecule, enabling the analysis of all close intermolecular contacts simultaneously. rsc.org The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned into regions where the electron density of a given molecule dominates the total electron density.

For 1-Bromo-8-Chloroisoquinoline, a Hirshfeld surface analysis would reveal the nature and prevalence of various non-covalent interactions, which are crucial for understanding its crystal packing, stability, and physical properties. The surface is typically mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.com

Based on analyses of similar halogenated aromatic compounds, the expected contributions of different intermolecular contacts to the total Hirshfeld surface of this compound can be tabulated. nih.govbuketov.edu.kz The most significant contributions are anticipated from H···H, C···H/H···C, Cl···H/H···Cl, and Br···H/H···Br contacts.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interatomic Contact | Expected Contribution (%) | Description of Interaction |

| H···H | ~20-30% | Represents van der Waals forces and dispersion, typically the largest contributor in hydrogen-rich molecules. nih.gov |

| C···H / H···C | ~15-25% | Indicates C–H···π interactions, which are significant in the packing of aromatic systems. buketov.edu.kz |

| Cl···H / H···Cl | ~10-20% | Represents weak hydrogen bonding and dipole-dipole interactions involving the chlorine atom. nih.gov |

| Br···H / H···Br | ~10-15% | Similar to chlorine contacts, these are weak hydrogen bonds and dipole interactions involving the larger bromine atom. nih.gov |

| C···C | ~5-15% | Corresponds to π-π stacking interactions between the isoquinoline (B145761) ring systems. nih.gov |

| N···H / H···N | ~2-5% | Weak hydrogen bonding involving the nitrogen atom of the isoquinoline ring. |

| Other Contacts (e.g., Br···Cl, C···Br) | < 5% | Minor contributions from other halogen and carbon interactions. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. whiterose.ac.uksmu.edu By modeling the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. smu.edu This allows for a step-by-step understanding of bond-breaking and bond-forming events.

For this compound, computational methods can be applied to investigate both its synthesis and its subsequent reactivity. For instance, the mechanism of palladium-catalyzed cross-coupling reactions, a common method for functionalizing such halogenated heterocycles, can be explored in detail. researchgate.net These calculations can reveal the energies of different catalytic cycles (e.g., oxidative addition, reductive elimination) and determine the most favorable reaction pathway.

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest potential energy point between reactants and products. smu.edu Characterizing the TS is fundamental to understanding reaction kinetics, as its energy determines the activation energy barrier. Computationally, a TS is located as a first-order saddle point on the PES, which is confirmed by the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. smu.edu

In the synthesis of substituted isoquinolines, such as through cyclization reactions, DFT calculations can model the geometry and energy of the key transition states. whiterose.ac.ukresearchgate.net For a hypothetical reaction involving nucleophilic substitution on the this compound ring, computational analysis would characterize the transition state of the addition-elimination or SNAr mechanism. This would involve calculating the structure where the nucleophile is partially bonded to the carbon atom and the C-Br or C-Cl bond is partially broken, providing insight into which halogen is a better leaving group under specific conditions.

Computational chemistry provides powerful predictive tools for determining the regioselectivity of chemical reactions, especially in complex aromatic systems like this compound. rsc.org The existing substituents (bromo, chloro, and the ring nitrogen) exert distinct electronic and steric effects, directing incoming reagents to specific positions.

Methods for predicting regioselectivity include:

Frontier Molecular Orbital (FMO) Analysis : The regioselectivity of electrophilic and nucleophilic attacks can often be predicted by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. researchgate.net For an electrophilic attack, the reaction is likely to occur at the atom with the largest coefficient in the HOMO. For a nucleophilic attack, the preferred site is the atom with the largest coefficient in theLUMO. researchgate.net

Electrostatic Potential (ESP) Mapping : The ESP map visualizes the charge distribution on the molecule's surface. Nucleophiles are attracted to regions of positive potential (blue), while electrophiles are attracted to regions of negative potential (red). This allows for a qualitative prediction of reactive sites. researchgate.net

Reaction Energy Profile Calculation : A more quantitative method involves calculating the activation energies for the reaction at all possible sites. The position with the lowest energy barrier is the predicted major product. chemrxiv.org This method, while computationally intensive, is highly accurate. chemrxiv.org

For this compound, these models would be used to predict the outcome of, for example, nitration or a subsequent cross-coupling reaction, guiding synthetic efforts. chemrxiv.org

Transition State Characterization for Key Synthetic Steps

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (General Principles)

QSAR and molecular docking are foundational pillars of modern computer-aided drug design (CADD), enabling the rational design and optimization of biologically active molecules. plos.orgjapsonline.com The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model is developed by calculating molecular descriptors (physicochemical, electronic, topological) for a set of molecules and correlating them with their measured activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) or machine learning algorithms. researchgate.netresearchgate.net The resulting equation can then be used to predict the activity of new, unsynthesized compounds. japsonline.com

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding energy. mdpi.com The results provide insights into the binding mode, key interactions (like hydrogen bonds and hydrophobic contacts), and a predicted binding affinity, which helps in prioritizing compounds for synthesis and biological testing. mdpi.comrsc.org

In silico screening and ligand-based design are powerful strategies for identifying and refining lead compounds. mdpi.commdpi.com

In Silico (or Virtual) Screening involves the computational screening of large libraries of compounds against a biological target. mdpi.com In a docking-based approach, millions of compounds can be rapidly docked into a protein's active site to identify those with high predicted binding affinities. researchgate.net This significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Ligand-Based Drug Design is employed when the three-dimensional structure of the biological target is unknown. mdpi.comdrugdesign.org This approach relies on the knowledge of a set of molecules known to be active. Key methodologies include:

Pharmacophore Modeling : A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. drugdesign.org By analyzing a set of active ligands, a common pharmacophore model can be generated and used as a 3D query to search compound databases for new molecules that fit the model.

3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) are ligand-based methods that align a series of active compounds and calculate their steric and electrostatic fields. mdpi.com The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing a clear roadmap for lead optimization. plos.org

For a compound like this compound, if it were identified as a "hit" from a primary screen, these ligand-based methods could be used to design derivatives with enhanced potency and selectivity. mdpi.comresearchoutreach.org

Applications of 1 Bromo 8 Chloroisoquinoline in Advanced Organic Synthesis

1-Bromo-8-Chloroisoquinoline as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound as a building block is rooted in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This allows for selective, sequential chemical transformations, such as cross-coupling reactions, enabling the introduction of various functional groups at specific positions. This strategic functionalization is crucial in the multi-step synthesis of intricate molecular targets. chemimpex.comcymitquimica.com

The this compound framework is an ideal starting point for creating densely functionalized azaheterocycles. The isoquinoline (B145761) ring system itself is a prominent azaheterocycle, and the presence of two distinct halogen "handles" permits a programmed approach to synthesis. The C1-Br bond is generally more reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the C8-Cl bond. This reactivity difference allows for the selective substitution of the bromine atom, followed by a subsequent, often more forceful, reaction at the chlorine position. This stepwise functionalization enables the construction of complex isoquinoline derivatives with precisely controlled substitution patterns, which are valuable in medicinal chemistry and materials science. researchgate.netacs.org For instance, related 1-chloroisoquinolines are used to prepare aminoisoquinolinylurea derivatives, showcasing a pathway for adding complexity to this heterocyclic system. chemicalbook.com

The bifunctional nature of this compound makes it a suitable scaffold for synthesizing macrocycles and fused ring systems. The two halogen atoms can serve as anchor points to attach long-chain linkers via sequential cross-coupling reactions. Once the linker is installed, a ring-closing reaction, such as ring-closing metathesis (RCM), can be employed to form a large macrocyclic structure incorporating the isoquinoline unit. rsc.orgsigmaaldrich.com This strategy is significant in the synthesis of compounds like peptide inhibitors for targets such as the Hepatitis C virus, where macrocyclic isoquinolines have been investigated. google.com Furthermore, intramolecular reactions can be designed to form new rings fused to the existing isoquinoline core, expanding the heterocyclic system into more complex polycyclic structures. researchgate.net

Precursor for Densely Functionalized Azaheterocycles

Integration into Catalytic Systems and Ligand Design

The rigid isoquinoline scaffold is a valuable platform for the design of specialized ligands used in transition-metal catalysis. The ability to introduce phosphine (B1218219) groups or other coordinating moieties at specific positions allows for the creation of ligands with well-defined steric and electronic properties. acs.org this compound serves as a key precursor for such ligands, where the C1-Br position is typically targeted for introducing the primary coordinating group.

A critical application in ligand design is the development of chiral ligands for asymmetric catalysis, which enables the synthesis of single-enantiomer drugs. The isoquinoline framework is used to construct axially chiral ligands. researchgate.net A prominent example is QUINAP, or 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline, a highly effective ligand in various asymmetric reactions. acs.org The synthesis of such ligands often starts from a halogenated isoquinoline, such as 1-chloroisoquinoline (B32320). chemicalbook.comacs.org

By analogy, this compound can be used to develop novel chiral ligands. The introduction of a bulky group at the C1-position (by substituting the bromine) can create restricted rotation (atropisomerism) around the newly formed single bond, leading to a chiral structure. The chlorine atom at the C8-position can further tune the ligand's electronic properties or serve as an additional point for modification. Homocoupling of 1-chloroisoquinoline has been proposed to yield bis-isoquinolines, which can act as chiral ligands, further highlighting the potential of these building blocks in asymmetric synthesis. chemicalbook.comsigmaaldrich.com

Application in the Synthesis of Novel Organic Materials

The electronic properties of the isoquinoline ring system make it an attractive component for novel organic materials. acs.org Derivatives of isoquinoline have been explored for their use as electron transport materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). The performance of such materials is highly dependent on their molecular structure and electronic characteristics.

This compound can be used as a building block to synthesize custom-designed organic semiconductor materials. chemscene.com The two halogen atoms provide sites for extending the π-conjugated system of the molecule through reactions like Suzuki or Stille couplings. This allows for the synthesis of larger, well-defined molecular structures with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for applications in electronics. The specific substitution pattern of this compound allows for precise control over the final material's architecture and, consequently, its electronic and photophysical properties.

Medicinal Chemistry and Biological Significance of Isoquinoline Scaffolds Bearing Halogen Substituents

Structure-Activity Relationship (SAR) Studies on Halogenated Isoquinolines

The biological activity of halogenated isoquinolines is intricately linked to the nature and position of the halogen atoms on the isoquinoline (B145761) core. Structure-Activity Relationship (SAR) studies are crucial in elucidating these relationships to guide the design of more potent and selective therapeutic agents.

Positional Effects of Halogen Substituents on Biological Recognition

For instance, in the development of inhibitors for deubiquitinases, a class of enzymes involved in protein regulation, the introduction of a fluorine atom into the isoquinoline-1,3-dione scaffold was found to completely switch the selectivity of inhibition between two related enzymes, USP2 and USP7. nih.gov This highlights the profound impact that a single, strategically placed halogen atom can have on molecular recognition.

Similarly, studies on halogenated 1-benzyl-tetrahydroisoquinolines as dopamine (B1211576) receptor ligands revealed that the presence of a chlorine atom in the A-ring of the isoquinoline structure led to an increased affinity and selectivity for the D2 dopamine receptor. researchgate.net In another study on pyrrolo[2,1-a]isoquinolines with cytotoxic activity, a chloro derivative at the 3-position of a C-2-phenyl group was found to be the most active among the halogenated compounds tested against several cancer cell lines. jst.go.jp

A summary of the positional effects of halogen substituents on the biological activity of isoquinoline derivatives is presented in the table below.

| Isoquinoline Derivative | Halogen Position | Biological Target/Activity | Observed Effect of Halogenation |

| Isoquinoline-1,3-dione | - | USP2/USP7 Inhibition | Fluorine introduction switches selectivity from USP7 to USP2. nih.gov |

| 1-Benzyl-tetrahydroisoquinoline | A-ring | D2 Dopamine Receptor | Chlorine substitution increases affinity and selectivity. researchgate.net |

| Pyrrolo[2,1-a]isoquinoline | 3-position of C-2-phenyl | Cytotoxicity (Cancer Cells) | Chloro derivative showed the highest activity among halogenated compounds. jst.go.jp |

Computational Drug Design Strategies Applied to Halogenated Isoquinolines

The integration of computational methods has become an indispensable part of modern drug discovery, enabling the rational design and optimization of new therapeutic agents. openmedicinalchemistryjournal.comnih.gov These approaches are particularly valuable in the study of halogenated isoquinolines, where they can provide insights into binding modes and guide synthetic efforts.

Virtual Screening and Lead Compound Identification

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). openmedicinalchemistryjournal.com

In the context of halogenated isoquinolines, virtual screening can be employed to identify novel scaffolds or to prioritize compounds for synthesis and biological testing. For instance, a consensus-based virtual screening workflow, combining docking, pharmacophore, and shape screening, successfully identified a series of researchgate.netrsc.orgtriazolo[1,5-b]isoquinolines as a new structural class of inhibitors for Maternal Embryonic Leucine-zipper Kinase (MELK), a target in cancer therapy. nih.gov

Structure-based virtual screening, which relies on the three-dimensional structure of the target protein, can be used to predict the binding poses of halogenated isoquinoline derivatives and to estimate their binding affinities. semanticscholar.org This information is invaluable for understanding the molecular basis of their activity and for designing modifications that can enhance potency and selectivity. Computational studies on isoquinoline alkaloids have been used to investigate their binding affinity for targets such as MARK4, a kinase implicated in neurodegenerative diseases. researchgate.net

Isoquinoline Frameworks as Privileged Scaffolds in Natural Product Synthesis and Analogue Development

The isoquinoline core is a recurring motif in a wide variety of natural products, many of which possess significant pharmacological properties. nih.govrsc.org This has established the isoquinoline framework as a "privileged scaffold" in medicinal chemistry, meaning it is a structural template that is capable of binding to multiple biological targets. nih.govrsc.org Consequently, there is substantial interest in the synthesis of natural product analogues containing the isoquinoline core, including those with halogen substituents, to explore new chemical space and develop improved therapeutic agents. rsc.orgcaltech.edu

Synthesis of Isoquinoline Alkaloid Analogues with Halogenation

The synthesis of halogenated analogues of naturally occurring isoquinoline alkaloids is a key strategy for modulating their biological activity and pharmacokinetic properties. pnas.orgnih.gov Chemical transformations that introduce halogens can lead to derivatives with enhanced potency or altered selectivity. pnas.org

A notable example is the synthesis of halogenated analogues of noscapine, a non-narcotic isoquinoline alkaloid. nih.gov These synthetic analogues, particularly a bromo-derivative, demonstrated significantly higher potency in inhibiting the proliferation of cancer cells compared to the parent compound. nih.gov This highlights the potential of halogenation to dramatically improve the therapeutic profile of a natural product.

Furthermore, biosynthetic approaches are also being explored for the production of halogenated isoquinoline alkaloids. By feeding modified tyrosine derivatives to engineered yeast strains capable of producing noscapine, researchers have demonstrated the microbial production of halogenated benzylisoquinoline alkaloid molecules. pnas.org This synthetic biology approach offers a promising platform for the sustainable synthesis of novel and valuable alkaloid compounds.

The development of efficient synthetic routes to access diverse isoquinoline scaffolds remains an active area of research. nih.govuj.edu.pl These methods provide the foundation for creating libraries of halogenated isoquinoline derivatives for biological screening and the development of new medicines.

Future Research Directions and Emerging Challenges in 1 Bromo 8 Chloroisoquinoline Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient reactions. Future research will undoubtedly focus on creating sustainable and atom-economical methods for the synthesis of 1-bromo-8-chloroisoquinoline and its derivatives.

Current synthetic routes often involve multi-step processes that may generate significant waste. The principles of green chemistry, such as minimizing waste and using less hazardous reagents, are becoming increasingly important. rsc.org Researchers are exploring transition-metal-catalyzed reactions that proceed with high atom economy, meaning that a larger proportion of the atoms from the starting materials are incorporated into the final product. researchgate.netmdpi.com For instance, Ru(II)/PEG-400 has been utilized as a homogeneous recyclable catalyst system for the synthesis of isoquinoline (B145761) derivatives, highlighting a move towards greener solvents and reusable catalysts. ajgreenchem.com

Future efforts will likely concentrate on:

C-H Activation/Annulation Reactions: These methods offer a direct and atom-economical way to construct the isoquinoline core, avoiding the need for pre-functionalized starting materials. mdpi.com

Use of Greener Reagents and Solvents: Exploring the use of water as a solvent and air as an oxidant are promising avenues for developing more sustainable synthetic protocols. researchgate.net

Exploration of Novel Reactivity Patterns for Orthogonal Functionalization

The presence of two distinct halogen atoms (bromine at C1 and chlorine at C8) on the isoquinoline scaffold of this compound offers unique opportunities for selective, or orthogonal, functionalization. This allows for the stepwise introduction of different substituents at specific positions, leading to a high degree of molecular diversity.

The differential reactivity of the C-Br and C-Cl bonds is key to this strategy. Generally, the C-Br bond is more reactive in cross-coupling reactions than the C-Cl bond. This reactivity difference can be exploited to selectively modify the C1 position while leaving the C8 position intact for subsequent transformations.

Future research in this area will likely focus on:

Developing Novel Cross-Coupling Protocols: Expanding the toolbox of catalytic systems that can selectively activate either the C-Br or C-Cl bond with high precision is crucial. baranlab.org This includes exploring different transition metal catalysts, ligands, and reaction conditions.

Aryne Annulation Reactions: The use of aryne intermediates provides a metal-free approach to constructing fused heterocyclic systems and can offer orthogonal reactivity patterns. organic-chemistry.orgcaltech.edu

Post-Condensation Transformations: Exploring a wider range of reactions that can be performed on the isoquinoline core after its initial formation will enable the synthesis of even more complex and diverse molecular architectures. mdpi.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern organic synthesis. In the context of this compound, advanced computational modeling can provide valuable insights into its reactivity and guide the development of new synthetic strategies.

Density Functional Theory (DFT) calculations can be used to:

Predict Reaction Outcomes: By modeling reaction pathways and calculating activation energies, DFT can help predict the regioselectivity and stereoselectivity of reactions.

Understand Reaction Mechanisms: Computational studies can elucidate the intricate details of reaction mechanisms, such as the role of catalysts and intermediates.

Design Novel Catalysts: Modeling can aid in the rational design of new catalysts with improved activity and selectivity for specific transformations.

Future directions in this area include:

Predicting Regioselectivity in Cross-Coupling: Computational models can help predict the preferred site of reaction in polyhalogenated heterocycles, taking into account electronic and steric factors. baranlab.org

Simulating Reaction Dynamics: Molecular dynamics simulations can provide a more dynamic picture of the reaction process, including solvent effects and conformational changes.

Machine Learning and AI: The integration of machine learning and artificial intelligence could lead to the development of predictive models that can rapidly screen potential reactions and identify optimal conditions, accelerating the discovery of new synthetic methods. chemrxiv.org

Integration of this compound into Material Science and Optoelectronic Applications

The unique electronic and photophysical properties of the isoquinoline scaffold make it an attractive component for advanced materials. amerigoscientific.com The presence of halogens in this compound can further modulate these properties, opening up possibilities for its use in material science and optoelectronics.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives have been investigated as electron transport materials in OLEDs due to their favorable electronic properties. The halogen substituents in this compound could be leveraged to fine-tune the energy levels and charge transport characteristics of these materials.

Organic Photovoltaics (OPVs): The ability to functionalize the isoquinoline core at two different positions allows for the synthesis of donor-acceptor molecules, which are key components in organic solar cells.

Sensors: The isoquinoline nitrogen atom can act as a binding site for metal ions or other analytes, making isoquinoline derivatives promising candidates for chemical sensors.

Future research will focus on synthesizing and characterizing novel materials derived from this compound and evaluating their performance in various devices.

Unexplored Biological Activities and Targeted Medicinal Chemistry Approaches for Halogenated Isoquinolines

Isoquinoline and its derivatives are prevalent in many biologically active natural products and synthetic pharmaceuticals. ajgreenchem.com Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov

While some biological activities of halogenated isoquinolines have been reported, including potential antiviral and anticancer properties, the specific biological profile of this compound remains largely unexplored. guidechem.com

Future research in this area will involve:

High-Throughput Screening: Screening this compound and its derivatives against a wide range of biological targets to identify novel therapeutic leads.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on biological activity to identify key structural features for potency and selectivity. nih.gov

Targeted Drug Design: Utilizing computational docking and other in silico methods to design and synthesize derivatives of this compound that specifically target a particular protein or biological pathway. nih.gov

The unique substitution pattern of this compound provides a valuable platform for the development of novel therapeutic agents.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.